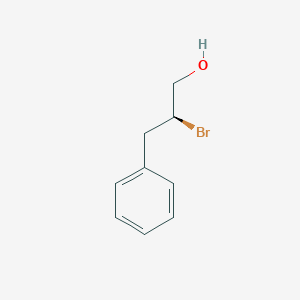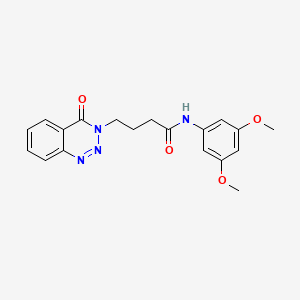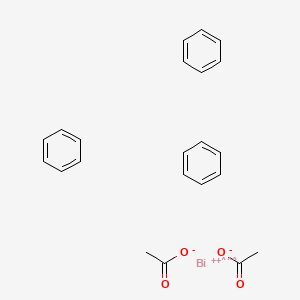![molecular formula C18H15N3O3 B2386544 N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine CAS No. 241127-02-6](/img/structure/B2386544.png)
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine is a complex organic compound featuring an isoxazole ring, a biphenyl moiety, and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized from 3,5-dimethyl-4-nitroisoxazole through a series of reactions involving salicyl aldehydes, ethyl bromo acetate, and triethylamine.
Vinylation: The vinyl group is introduced via a reaction with appropriate vinylating agents under controlled conditions.
Coupling with Biphenyl: The final step involves coupling the isoxazole-vinyl intermediate with a biphenyl derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The vinyl group can be hydrogenated to form an ethyl group.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an ethyl-substituted isoxazole.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anti-inflammatory, and analgesic agent.
Materials Science: Use in the development of novel materials with specific electronic properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, and pain receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell wall synthesis, and modulation of pain signaling pathways.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitroisoxazole: A precursor in the synthesis of the target compound.
2-Methyl-4-nitroimidazole: Another nitro-containing heterocycle with similar biological activities.
Isoxazolo[4,5-b]azepine: A related compound with antimicrobial and anti-inflammatory properties.
Uniqueness
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine is unique due to its combination of an isoxazole ring, a vinyl group, and a biphenyl moiety, which confer distinct chemical and biological properties .
特性
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-13-18(21(22)23)17(24-20-13)11-12-19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADYMYJLVQSSFU-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B2386463.png)


![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)
![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)
![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)



![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

